N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.5 g/mol This compound is known for its unique chemical structure, which includes an ethoxyanilino group, a sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride derivative to form the ethoxyanilino sulfonyl intermediate.
Coupling with Phenoxyacetic Acid: The intermediate is then reacted with phenoxyacetic acid under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide can be compared with similar compounds such as:
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide: Another similar compound with the methyl group in a different position on the phenoxy ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-12-8-19(9-13-20)25-31(27,28)21-14-10-18(11-15-21)24-23(26)16-30-22-7-5-4-6-17(22)2/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
InChI Key |
TVUQWIKZDAKMEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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